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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4-carbonitrile

Cat. No.: B056163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methoxypyrimidine-4-carbonitrile,
including its chemical identifiers, and explores the synthesis, biological activities, and relevant
signaling pathways of structurally related pyrimidine-5-carbonitrile derivatives. This document is
intended to serve as a valuable resource for researchers and professionals engaged in the
fields of medicinal chemistry, pharmacology, and drug development.

Compound Identification

Table 1: Chemical Identifiers for 5-Methoxypyrimidine-4-carbonitrile
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Identifier Value

CAS Number 114969-64-1

PubChem CID 13860985

Molecular Formula CeHsNsO

Molecular Weight 135.12 g/mol

Isomeric SMILES COC1=CN=CN=C1C#N[1]

nChi INChl=1S/C6H5N30/c1-10-6-4-7-2-8-5(6)3-
9/h2,4H,1H3

InChlKey Not available in search results

Synthesis of Pyrimidine-5-carbonitrile Derivatives

While a specific, detailed experimental protocol for the synthesis of 5-Methoxypyrimidine-4-
carbonitrile was not readily available in the reviewed literature, a general and widely
applicable method for the synthesis of related 4-amino-5-pyrimidinecarbonitriles has been
described. This three-component reaction offers a versatile route to this class of compounds.[2]

[3]

General Experimental Protocol: Three-Component
Synthesis of 4-Amino-5-pyrimidinecarbonitriles

This method involves the condensation of an aldehyde, malononitrile, and an amidine
hydrochloride in the presence of a base.[2]

Materials:

Substituted aldehyde (1.0 eq)

Malononitrile (1.0 eq)

Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)

Sodium acetate (1.0 eq)
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o Ethanol
o Water
Procedure:

o A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol),
and sodium acetate (2 mmol) is prepared in a suitable reaction vessel.[3]

o A solvent system, typically a mixture of ethanol and water, is added to the reactants.[3]

e The reaction mixture is heated to reflux and stirred for a period of 6-8 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

e Upon completion, the reaction mixture is allowed to cool to room temperature.

e The precipitated product is collected by filtration, washed with water, and then with a small
amount of cold ethanol.

e The crude product can be further purified by recrystallization from a suitable solvent to yield
the desired 4-amino-5-pyrimidinecarbonitrile derivative.[2]

Diagram 1: General Synthesis Workflow
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Caption: Workflow for the synthesis of 4-amino-5-pyrimidinecarbonitriles.
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Biological Activity of Pyrimidine-5-carbonitrile
Derivatives

Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities,
positioning them as promising scaffolds for the development of novel therapeutic agents. The
primary areas of investigation include their potential as anticancer and anti-inflammatory
agents, often through the inhibition of key cellular signaling pathways.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrimidine-5-carbonitrile derivatives
against various cancer cell lines. Their mechanism of action is often attributed to the inhibition
of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal
Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2),
and components of the PIBK/AKT/mTOR pathway.[4][5]

Table 2: Cytotoxic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound .
cl Cell Line ICs0 (UM) Target(s) Reference
ass

Morpholinopyrimi
dine-5- Leukemia (SR) 0.09-0.10 PISK/mMTOR [41[5]

carbonitriles

Pyrimidine-5- Breast Cancer ]

o Varies VEGFR-2
carbonitriles (MCF-7)
Pyrimidine-5- Colon Cancer )

L Varies VEGFR-2
carbonitriles (HCT-116)

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which serves as an indicator of cell viability,
proliferation, and cytotoxicity.

Materials:
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e Cancer cell lines (e.g., MCF-7, K562)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
o 96-well plates

o Test compounds (dissolved in DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)

e Microplate reader

Procedure:

e Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5x 103to 1 x 104
cells/well) and incubate for 24 hours to allow for cell attachment.

» Compound Treatment: Treat the cells with various concentrations of the test compounds and
a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

o MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for an additional 4 hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of the solubilization
solution to each well to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).

Diagram 2: MTT Assay Workflow
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Caption: Workflow of the MTT cytotoxicity assay.
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Signaling Pathway Modulation

The anticancer effects of many pyrimidine-5-carbonitrile derivatives are linked to their ability to
modulate key signaling pathways that are often dysregulated in cancer, such as the
PISK/AKT/mTOR pathway.

The PISBKIAKT/ImTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in
many types of cancer.

Diagram 3: Simplified PISK/AKT/mTOR Signaling Pathway
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Caption: Inhibition of the PI3BK/AKT/mTOR pathway by pyrimidine derivatives.
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Experimental Protocol: Western Blot Analysis of
PI3BK/AKT Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample and can be
used to assess the phosphorylation status of key proteins in a signaling pathway, which is
indicative of their activation state.

Materials:

Treated and untreated cell lysates

o SDS-PAGE gels and running buffer

o Transfer apparatus and PVDF membranes

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)
» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

Protein Extraction: Lyse cells to extract total protein and determine protein concentration
using a suitable assay (e.g., BCA assay).

o SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.
o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.
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e Primary Antibody Incubation: Incubate the membrane with primary antibodies against the
target proteins (e.g., phosphorylated and total AKT and PI3K) overnight at 4°C. A loading
control antibody (e.g., GAPDH) should also be used.

o Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washing, add a chemiluminescent substrate and visualize the protein
bands using an imaging system.

e Analysis: Quantify the band intensities to determine the relative levels of protein
phosphorylation.

This technical guide provides a foundational understanding of 5-Methoxypyrimidine-4-
carbonitrile and the broader class of pyrimidine-5-carbonitrile derivatives. The provided
protocols and pathway diagrams offer practical tools for researchers to design and conduct
further investigations into the therapeutic potential of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Methoxypyrimidine-4-carbonitrile: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056163#5-methoxypyrimidine-4-carbonitrile-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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